Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
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Overview
Description
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound with the molecular formula C25H36N2 and a molecular weight of 364.57 g/mol . It is known for its unique structure, which includes two 2,6-bis(1-methylethyl)phenyl groups attached to a methanimidamide core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane or hexane and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,6-diisopropylphenyl)formamidine: A structurally similar compound with comparable properties.
N,N’-Bis(1-methylethyl)ethanimidamide: Another related compound with similar functional groups.
Uniqueness
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- stands out due to its specific substitution pattern and the presence of two bulky 2,6-bis(1-methylethyl)phenyl groups. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2/c1-16(2)20-11-9-12-21(17(3)4)24(20)26-15-27-25-22(18(5)6)13-10-14-23(25)19(7)8/h9-19H,1-8H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAFOMDNXLAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=NC2=C(C=CC=C2C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478190 |
Source
|
Record name | Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581776-24-1 |
Source
|
Record name | Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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